2-(3-(4-chlorobenzyl)-2,4-dioxo-3,4-dihydropyrido[3,2-d]pyrimidin-1(2H)-yl)-N-(2,5-dimethylphenyl)acetamide
Description
This compound belongs to the pyrido[3,2-d]pyrimidine class, characterized by a fused bicyclic core with a 2,4-dioxo-3,4-dihydro scaffold. The structure features a 4-chlorobenzyl group at position 3 and an acetamide moiety linked to a 2,5-dimethylphenyl substituent. The 4-chlorobenzyl group may enhance lipophilicity, while the dimethylphenyl acetamide could influence target binding or metabolic stability .
Properties
CAS No. |
923140-88-9 |
|---|---|
Molecular Formula |
C24H21ClN4O3 |
Molecular Weight |
448.91 |
IUPAC Name |
2-[3-[(4-chlorophenyl)methyl]-2,4-dioxopyrido[3,2-d]pyrimidin-1-yl]-N-(2,5-dimethylphenyl)acetamide |
InChI |
InChI=1S/C24H21ClN4O3/c1-15-5-6-16(2)19(12-15)27-21(30)14-28-20-4-3-11-26-22(20)23(31)29(24(28)32)13-17-7-9-18(25)10-8-17/h3-12H,13-14H2,1-2H3,(H,27,30) |
InChI Key |
QAWROBKJGXLTTP-UHFFFAOYSA-N |
SMILES |
CC1=CC(=C(C=C1)C)NC(=O)CN2C3=C(C(=O)N(C2=O)CC4=CC=C(C=C4)Cl)N=CC=C3 |
solubility |
not available |
Origin of Product |
United States |
Mechanism of Action
Target of Action
Compounds with similar structures have been found to exhibit broad-spectrum antibacterial and antifungal activity
Mode of Action
Based on its structural similarity to other antimicrobial agents, it may interfere with essential biological processes in bacterial and fungal cells, leading to their death or growth inhibition.
Pharmacokinetics
A compound with a similar structure was found to have good traditional drug-like properties, suggesting that this compound may also have favorable pharmacokinetic properties
Biological Activity
The compound 2-(3-(4-chlorobenzyl)-2,4-dioxo-3,4-dihydropyrido[3,2-d]pyrimidin-1(2H)-yl)-N-(2,5-dimethylphenyl)acetamide is a complex organic molecule that has garnered attention in medicinal chemistry due to its unique structural features and potential biological activities. This article explores the biological activity of this compound, including its mechanisms of action, therapeutic potential, and relevant case studies.
Structural Characteristics
The compound features a pyrido[3,2-d]pyrimidine core , which is fused with a 2,4-dioxo group and substituted with various aromatic rings. The presence of the 4-chlorobenzyl and 2,5-dimethylphenyl groups enhances its reactivity and biological interactions. The molecular formula is , with a molecular weight of approximately 450.88 g/mol .
Antimicrobial Activity
Preliminary studies indicate that compounds with similar structural motifs exhibit significant antimicrobial properties. For instance, derivatives of pyrido[3,2-d]pyrimidine have shown better activity against gram-positive bacteria compared to gram-negative ones. In a related study, synthesized compounds demonstrated potent activity against Bacillus cereus and other gram-positive species .
Anticancer Potential
Research has highlighted the anticancer potential of pyrido[3,2-d]pyrimidine derivatives. For example, compounds targeting thymidylate synthase (TS), an essential enzyme for DNA synthesis, have been identified as potent inhibitors with IC50 values ranging from 0.47 to 1.4 µM . The compound may exhibit similar effects due to its structural characteristics.
Enzyme Inhibition
Inhibitory activities against acetylcholinesterase (AChE) have been reported for related compounds. One study found that certain derivatives showed higher activity than traditional inhibitors with IC50 values below 100 µM . This suggests that the compound could potentially be explored for neuroprotective applications.
Case Studies
The biological activity of this compound can be attributed to its ability to interact with various biological targets through hydrogen bonding and π-π stacking interactions facilitated by its aromatic substituents. The presence of electron-withdrawing groups like chlorine enhances the electrophilicity of the molecule, potentially increasing its reactivity towards biological macromolecules.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Substituent Effects: Methyl vs. Methoxy Groups
A closely related analog, 2-[3-(4-chlorobenzyl)-2,4-dioxo-3,4-dihydropyrido[3,2-d]pyrimidin-1(2H)-yl]-N-(2,5-dimethoxyphenyl)acetamide (), shares the same core but substitutes the 2,5-dimethylphenyl group with 2,5-dimethoxyphenyl . Key differences include:
- Molecular Weight : The methoxy analog has a higher average mass (480.905 vs. ~470 for the target compound) due to oxygen atoms.
- Synthetic Accessibility : Methoxy substituents may require protective group strategies during synthesis, unlike methyl groups .
Core Heterocycle Variations
N-(7-Methyl-2-phenylamino-5,6,7,8-tetrahydro-3H-pyrido[4',3':4,5]thieno[2,3-d]pyrimidin-4-on-3-yl)acetamide () replaces the pyrido[3,2-d]pyrimidine core with a thieno[2,3-d]pyrimidine system fused to a pyridine ring. Notable distinctions:
- Synthetic Yield : This compound was synthesized in 73% yield via acetylation, suggesting efficient routes for similar acetamide derivatives.
- Melting Point : A lower melting point (143–145°C ) compared to fluorinated analogs (e.g., 302–304°C in ) highlights the impact of core rigidity and substituents .
Fluorinated Analogs
Example 83 () introduces fluorine atoms on aromatic rings, as in 5-fluoro-3-(3-fluorophenyl)-4H-chromen-4-one . Fluorination typically:
- Enhances metabolic stability and lipophilicity.
- Elevates melting points (e.g., 302–304°C ), likely due to increased crystalline packing efficiency.
- Requires specialized synthetic methods, such as palladium-catalyzed cross-coupling (used in ), which may differ from non-fluorinated analogs .
Acetylation Reactions
- Target Compound : Likely synthesized via nucleophilic substitution or condensation of a pyrido[3,2-d]pyrimidine precursor with chloroacetamide intermediates, analogous to methods in using 2-chloro-N-(4-chlorobenzyl)acetamide .
- Thieno-Pyrimidine Derivative (): Achieved 73% yield via acetyl chloride reaction in pyridine, suggesting similar conditions could apply to the target compound .
Stereochemical Considerations
Compounds in emphasize stereochemical complexity (e.g., R/S configurations), which may influence biological activity. The target compound’s lack of reported stereocenters simplifies synthesis but limits tunability compared to stereoisomeric series .
Physicochemical and Spectral Data Comparison
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
